1-Deoxy-1-(methylamino)-D-galactitol
Overview
Description
1-Deoxy-1-(methylamino)-D-galactitol, also known as N-methyl-D-glucamine , is a derivative of sorbitol in which the hydroxyl group in position 1 is replaced by a methylamino group . It is often used in conjunction with iodinated organic compounds as a contrast medium .
Molecular Structure Analysis
The empirical formula of 1-Deoxy-1-(methylamino)-D-galactitol is C7H18ClNO5 . The molecular weight is 231.67 . The SMILES string representation is Cl.CNCC@HC@@HC@HC@HCO .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Deoxy-1-(methylamino)-D-galactitol include an empirical formula of C7H18ClNO5 and a molecular weight of 231.67 . More specific properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Synthesis and Chemical Properties :
- The synthesis and chromatographic properties of various derivatives, including 2-deoxy-2-methylamino-D-galactose, have been explored. These studies focus on the preparation of these compounds as standards for identifying products formed during certain analytical studies on polysaccharides (Gorin, 1971).
Biological Applications :
- Some derivatives, like 6-deoxy-6-fluoro-α-D-galactose, have been studied for their potential in chemical and enzymic reduction and phosphorylation, leading to compounds like 1-deoxy-1-fluoro-L-galactitol. This research highlights the potential biological applications of these derivatives in studying metabolic processes (Kent & Wright, 1972).
Structural Analysis :
- Investigations into the structure and epitope characterization of specific polysaccharides containing D-galactose, D-galacturonic acid, and related compounds, have provided insights into their molecular structure and potential interactions with other biological molecules (Radziejewska-Lebrecht et al., 1995).
Biochemical Research :
- Research into the colorimetric determination of compounds like 2-acetamido-2-deoxy-D-galactose highlights the utility of these derivatives in biochemical assays and studies. This research often focuses on the reaction properties and the formation of specific reaction products (Serafini‐Cessi, 1975).
Enzymatic Studies :
- Studies have explored the enzymatic conversion of related compounds, like 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol, into other derivatives. This research is significant for understanding enzyme-catalyzed reactions and their mechanisms (Brockhaus & Lehmann, 1977).
Safety And Hazards
properties
IUPAC Name |
(2R,3S,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO5/c1-8-2-4(10)6(12)7(13)5(11)3-9/h4-13H,2-3H2,1H3/t4-,5+,6+,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBZMMPHUWSWHV-WNJXEPBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503903 | |
Record name | 1-Deoxy-1-(methylamino)-D-galactitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Deoxy-1-(methylamino)-D-galactitol | |
CAS RN |
7115-46-0 | |
Record name | 1-Deoxy-1-(methylamino)-D-galactitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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